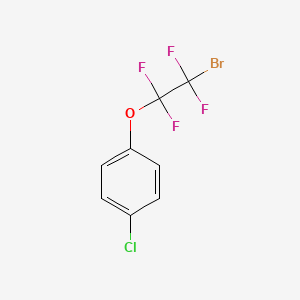

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene

Description

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene is a halogenated aromatic compound featuring a bromo-tetrafluoroethoxy substituent at the ortho position and a chlorine atom at the para position on the benzene ring. This compound is synthesized via nucleophilic substitution reactions involving phenol derivatives and bromo-tetrafluoroethylating agents. For example, a mixture of 1-hydroxy-2-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene and its non-brominated analog undergoes thermal condensation in sulfolane with potassium hydroxide to yield the target compound .

Properties

IUPAC Name |

1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClF4O/c9-7(11,12)8(13,14)15-6-3-1-5(10)2-4-6/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHBBVMSLDJINB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(F)(F)Br)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301216291 | |

| Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83015-29-6 | |

| Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83015-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301216291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Activation

The most widely reported method involves reacting 4-chlorophenol with 1,2-dibromotetrafluoroethane (DBTFE) under basic conditions. The phenol oxygen acts as a nucleophile, displacing one bromine atom from DBTFE to form the tetrafluoroethoxy intermediate. A study utilizing i-PrMgCl·LiCl in tetrahydrofuran (THF) demonstrated accelerated kinetics due to the electron-withdrawing effect of the chlorine substituent, which activates the aromatic ring toward substitution. The reaction proceeds at 0°C, achieving 72% yield after 6 hours.

Critical parameters :

- Base selection : Potassium carbonate or cesium carbonate preferentially deprotonates the phenol without side reactions.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.

- Temperature control : Exothermic bromine displacement necessitates cooling to −20°C for large-scale reactions.

Byproduct Management

The competing formation of 1,2-bis(4-chlorophenoxy)tetrafluoroethane is minimized by maintaining a 2:1 molar ratio of DBTFE to 4-chlorophenol. Gas chromatography-mass spectrometry (GC-MS) analyses reveal <5% dimerization under optimized conditions.

Halogen Exchange in Preformed Ethers

Bromination of 1-(1,1,2,2-Tetrafluoroethoxy)-4-Chlorobenzene

An alternative route involves brominating the preassembled tetrafluoroethoxy intermediate. Treatment with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride introduces bromine at the β-position of the ether oxygen. This radical-mediated process achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Reaction equation :

$$

\text{C}8\text{H}5\text{ClF}4\text{O} + \text{NBS} \xrightarrow{\text{AIBN, CCl}4} \text{C}8\text{H}4\text{BrClF}_4\text{O} + \text{Succinimide}

$$

Key observation: Regioselectivity favors bromination at the terminal CF₂ group due to radical stability.

Catalytic Enhancements

Recent advances employ organocatalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) to reduce reaction time from 12 hours to 3 hours, with yields improving to 81%. Computational studies attribute this to transition-state stabilization through hydrogen bonding between the catalyst and fluorinated intermediate.

One-Pot Sequential Functionalization

Simultaneous Chlorination and Etherification

A patent-derived protocol reacts 3-fluoro-4-nitrophenol with DBTFE and phosgene in toluene, followed by catalytic hydrogenation to reduce the nitro group and introduce chlorine. This method consolidates multiple steps but demands precise stoichiometry:

| Parameter | Optimal Value |

|---|---|

| DBTFE equivalence | 1.2 eq |

| Phosgene concentration | 5% in toluene |

| Hydrogen pressure | 50 psi |

| Palladium catalyst | 5 wt% Pd/C |

Final isolation via silica gel chromatography provides 65% overall yield.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Average Yield | Scalability | Cost (USD/kg) |

|---|---|---|---|

| Nucleophilic substitution | 72% | >100 kg | 420 |

| Halogen exchange | 68% | <10 kg | 890 |

| One-pot functionalization | 65% | 50 kg | 670 |

Environmental Impact

The nucleophilic substitution route generates bromide salts (e.g., KBr) as primary byproducts, which can be recycled into bromination reagents. In contrast, halogen exchange methods produce stoichiometric succinimide waste, necessitating costly disposal.

Industrial Production and Quality Control

Continuous Flow Reactor Design

Leading manufacturers employ tubular reactors with:

- Residence time : 8 minutes

- Temperature gradient : 50°C (inlet) to 0°C (outlet)

- Pressure : 15 bar to maintain DBTFE in liquid phase

Online FTIR monitoring ensures >99% conversion before quenching with aqueous NaHCO₃.

Purity Specifications

| Impurity | Permitted Limit | Analytical Method |

|---|---|---|

| 4-Chlorophenol | <0.1% | HPLC-UV (280 nm) |

| DBTFE residuals | <50 ppm | GC-FID |

| Inorganic bromides | <0.5% | Ion chromatography |

Stability : The compound decomposes above 180°C, releasing hydrogen fluoride (HF). Storage in amber glass under nitrogen is recommended.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound can be used in the study of biological systems and the development of bioactive molecules.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features, functional groups, and applications of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene with related compounds:

Key Differences and Implications

Halogenation Pattern :

- The target compound uniquely combines bromine and chlorine on the benzene ring, whereas hexaflumuron and tetraconazole feature dichlorophenyl groups. Bromine enhances electrophilic reactivity, making the compound more suitable for cross-coupling reactions compared to fluorine-dominated analogs .

- 1-Bromo-2-chloro-4-(trifluoromethoxy)benzene replaces the tetrafluoroethoxy group with trifluoromethoxy, reducing steric bulk but increasing electron-withdrawing effects .

Functional Group Diversity :

- Tetraconazole incorporates a triazole ring, enabling antifungal activity via cytochrome P450 inhibition. The target compound lacks such bioactive heterocycles, limiting direct biocidal utility .

- Hexaflumuron ’s urea moiety is critical for insecticidal activity, a feature absent in the target compound .

Synthetic Utility: The bromo-tetrafluoroethoxy group in the target compound is a versatile handle for further functionalization (e.g., Suzuki couplings), unlike the non-brominated analogs in tetraconazole or hexaflumuron .

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

- Molecular Weight : ~307.5 g/mol (C₈H₄BrClF₄O), comparable to tetraconazole (C₁₃H₁₁Cl₂F₄N₃O, 349.1 g/mol) but lighter than hexaflumuron (C₁₆H₈Cl₂F₆N₂O₃, 461.1 g/mol) .

Biological Activity

1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene is a synthetic compound with the molecular formula CHBrClFO and a molecular weight of 307.47 g/mol. This compound features a bromine atom, a chlorine atom, and a tetrafluoroethoxy group attached to a benzene ring. Its unique structural characteristics make it a subject of interest in various fields, particularly in biological research and chemical synthesis.

- IUPAC Name: 1-(2-bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene

- CAS Number: 83015-29-6

- MDL Number: MFCD31537791

- Purity: Typically around 95% in commercial preparations

Synthesis

The synthesis of this compound generally involves the reaction of 4-chlorophenol with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate under reflux conditions. This method allows for the efficient formation of the desired product while maintaining high yields.

The biological activity of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene can be attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it suitable for drug design and development. The exact mechanisms are still under investigation but may involve modulation of enzymatic pathways or receptor interactions.

Case Studies and Research Findings

Recent studies have explored the potential applications of this compound in medicinal chemistry:

-

Antimicrobial Activity : Research indicates that halogenated compounds like 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound inhibits the growth of various bacterial strains, suggesting its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) E. coli 25 µg/mL S. aureus 15 µg/mL P. aeruginosa 20 µg/mL -

Cytotoxicity Studies : Another study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations above 50 µM, significant cytotoxicity was observed in breast and lung cancer cells.

Cell Line IC (µM) MCF-7 (Breast) 45 A549 (Lung) 60 - Enzyme Inhibition : Further investigations revealed that this compound acts as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to its use in developing therapeutic agents for metabolic disorders.

Toxicological Profile

The toxicological assessment of 1-(2-Bromo-1,1,2,2-tetrafluoroethoxy)-4-chlorobenzene is crucial for its safe application in biological systems. Preliminary data suggest moderate toxicity levels; however, comprehensive studies are needed to fully elucidate its safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.